molecular formula C10H12F3NO2 B13334273 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol

Cat. No.: B13334273
M. Wt: 235.20 g/mol
InChI Key: FOFWBCCNMLRBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol (CAS: Not explicitly provided in evidence, but structurally related to DV387 in ) is a fluorinated secondary alcohol containing a 2-methoxyphenylamino substituent. Its molecular formula is C10H11F3NO2 (calculated molecular weight: 220.19 g/mol).

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyanilino)propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-16-8-5-3-2-4-7(8)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3

InChI Key

FOFWBCCNMLRBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with 2-methoxyaniline under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol, differing in substituents, fluorine positioning, or biological activity:

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol (CAS: 1456421-08-1)

  • Molecular Formula: C11H13F3NO2
  • Key Differences : The methoxy group is para-substituted on the benzyl ring instead of ortho.
  • Implications : The para-methoxy substitution may alter binding affinity in kinase inhibition due to steric and electronic effects.

1,1,1-Trifluoro-3-([2-(trifluoromethyl)benzyl]amino)propan-2-ol (CAS: 453557-79-4)

  • Molecular Formula: C11H11F6NO
  • Key Differences : A trifluoromethyl group replaces the methoxy substituent at the ortho position.
  • Implications : Increased lipophilicity and electron-withdrawing effects may enhance binding to hydrophobic kinase pockets.

3-[(4,5,6,7-Tetrabromo-1H-benzimidazol-2-yl)amino]propane-1,2-diol (rac-11)

  • Molecular Formula : C10H10Br4N3O2
  • Key Differences : Replaces the trifluoromethyl group with diol and tetrabromo-benzimidazole moieties.
  • Activity : Exhibits dual inhibition of CK2-α and PIM-1 kinases (∆Gcalc = -9.2 kcal/mol for CK2-α), suggesting broader kinase selectivity compared to the target compound.

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol (CAS: 3470-91-5)

  • Molecular Formula: C10H13ClNO2
  • Key Differences : Chlorine replaces the trifluoromethyl group.
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of halogen substituents in tuning reactivity.

Kinase Inhibition

  • rac-6 (1,1,1-Trifluoro-3-[(tetrabromo-benzimidazolyl)amino]propan-2-ol): Binds CK2-α with ∆Gcalc = -10.3 kcal/mol and PIM-1 with ∆Gcalc = -8.7 kcal/mol.
  • rac-11 : Shows slightly lower affinity (∆Gcalc = -9.2 kcal/mol for CK2-α), indicating trifluoromethyl groups may enhance binding over diols.

Stereochemical Considerations

  • The absolute configuration of trifluoromethyl propanols (e.g., (2S)-enantiomers) can significantly impact activity. For example, an iodinated analogue of a related compound demonstrated unambiguous stereochemical assignment via X-ray crystallography.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol 220.19 ~2.1 ~10 (DMSO) Not reported
1,1,1-Trifluoro-3-([2-(trifluoromethyl)benzyl]amino)propan-2-ol 287.20 ~3.5 ~5 (DMSO) 79–81
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol 217.67 ~1.8 ~20 (Water) Not reported

*Estimated using fragment-based methods.

Biological Activity

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol is an organic compound notable for its unique structural characteristics, including the trifluoromethyl and methoxyphenyl groups. These features contribute to its biological activity, making it a subject of interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol
IUPAC Name: 1,1,1-trifluoro-3-(2-methoxyanilino)propan-2-ol
Canonical SMILES: COC1=CC=CC=C1NCC(C(F)(F)F)O

The compound's structure allows for enhanced lipophilicity due to the trifluoromethyl group, which can facilitate interactions with lipid membranes and proteins.

The biological activity of 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. The trifluoromethyl group enhances the compound's affinity for lipid environments, potentially affecting membrane-bound enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition: It has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects on cancer cells .
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For instance, similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of Cancer Cell Proliferation:
    • A study demonstrated that derivatives similar to 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol effectively inhibited cancer cell lines by targeting DHFR. This inhibition resulted in reduced cell viability and proliferation rates .
  • Antimicrobial Activity:
    • Research on related compounds indicated that they could inhibit bacterial growth effectively. For example, a derivative showed an MIC of 5 µM against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antibacterial agents .

Comparative Analysis

Compound NameBiological ActivityTarget EnzymeReference
1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-olInhibitor of DHFRDihydrofolate reductase
Similar Derivative AAntimicrobial against S. aureusN/A
Similar Derivative BAntimicrobial against E. coliN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.